molecular formula C19H19N3O4 B12684932 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-59-3

1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12684932
CAS No.: 107658-59-3
M. Wt: 353.4 g/mol
InChI Key: NCSJOQAXEVIINI-UHFFFAOYSA-N
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Description

1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a propanone backbone with hydroxy, methoxyphenyl, and triazolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the propanone backbone: This can be achieved through aldol condensation or other carbonyl-forming reactions.

    Introduction of hydroxy and methoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution or other suitable reactions.

    Attachment of the triazolyl group: This step might involve click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or other strong bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Use in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolyl group could play a key role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: Lacks the triazolyl group.

    1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)-: Similar structure but with a different triazole isomer.

    1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-imidazol-1-yl)-: Contains an imidazole ring instead of a triazole.

Uniqueness

The presence of the 1H-1,2,4-triazol-1-yl group in 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- imparts unique chemical properties, such as enhanced binding affinity to certain biological targets and increased stability under various conditions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

107658-59-3

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C19H19N3O4/c1-25-16-7-3-14(4-8-16)18(23)19(24,11-22-13-20-12-21-22)15-5-9-17(26-2)10-6-15/h3-10,12-13,24H,11H2,1-2H3

InChI Key

NCSJOQAXEVIINI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)OC)O

Origin of Product

United States

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